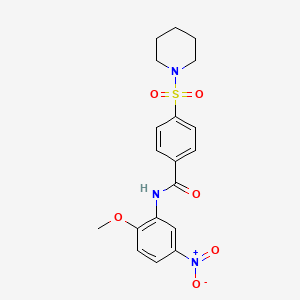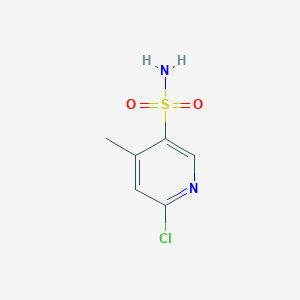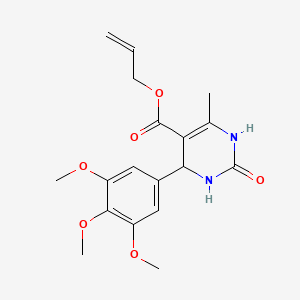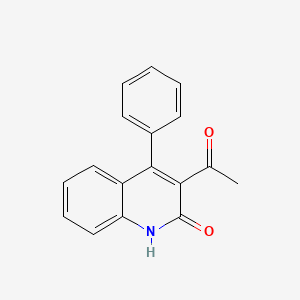![molecular formula C21H22N4O3 B2528043 Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate CAS No. 904813-85-0](/img/structure/B2528043.png)
Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate, also known as MPTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. MPTB is a member of the triazole family of compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Applications De Recherche Scientifique
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of triazole derivatives for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms. This indicates the potential of triazole derivatives, including those structurally similar to Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate, in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Heterocyclic Systems
Research by Toplak et al. (1999) utilized Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of various heterocyclic systems. This work highlights the role of certain methyl and phenylmethyl triazole derivatives in synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry and drug development. It points towards the importance of these compounds in facilitating the synthesis of biologically relevant heterocyclic structures (Toplak et al., 1999).
Molecular Docking Studies
Ahmed et al. (2021) conducted molecular docking studies of newly synthesized 1,2,4-triazoles to explore their potential interactions with biological targets. These studies are fundamental in drug discovery processes as they help in understanding how synthetic compounds might interact with enzymes, receptors, or other molecular targets within biological systems. This research underscores the versatility of triazole derivatives in contributing to the understanding of molecular interactions and the design of new drugs (Ahmed et al., 2021).
Chemical Synthesis and Characterization
Research also encompasses the chemical synthesis and characterization of triazole derivatives, which is crucial for developing new materials with potential applications in various industries, including pharmaceuticals and materials science. For example, the work by Kareem et al. (2021) on synthesizing and characterizing new hybrid polymers incorporating 1,2,4-triazole moieties points to the chemical versatility and potential applications of these compounds in creating novel materials with desirable properties (Kareem et al., 2021).
Mécanisme D'action
Target of Action
Compounds containing imidazole and triazole moieties, which are present in this compound, are known to interact with a variety of enzymes and receptors . They show a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds containing imidazole and triazole moieties are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Imidazole and triazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole and triazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the broad range of biological activities exhibited by imidazole and triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The solubility of imidazole and triazole compounds in water and other polar solvents suggests that the aqueous environment within the body could potentially influence the action of this compound.
Propriétés
IUPAC Name |
methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13(2)15-9-11-16(12-10-15)25-14(3)19(23-24-25)20(26)22-18-8-6-5-7-17(18)21(27)28-4/h5-13H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNWMPCIHXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)



![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)


![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)
![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)